![molecular formula C33H33NO3 B14346204 4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) CAS No. 91511-86-3](/img/structure/B14346204.png)
4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrilotri(4,1-phenylene) core with three 2-methylbut-3-yn-2-ol groups attached, making it a tridentate ligand with significant versatility in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) typically involves the reaction of nitrilotri(4,1-phenylene) with 2-methylbut-3-yn-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) involves its ability to act as a tridentate ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence, which are exploited in various applications. The molecular targets and pathways involved depend on the specific metal ions and the nature of the complexes formed .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(Nitrilotri-4,1-phenylene)tris-benzonitrile: Similar structure but with benzonitrile groups instead of 2-methylbut-3-yn-2-ol.
(Nitrilotri-4,1-phenylene)trisboronic acid: Contains boronic acid groups, offering different reactivity and applications.
Uniqueness
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is unique due to its combination of nitrilotri(4,1-phenylene) core and 2-methylbut-3-yn-2-ol groups, which provide distinct chemical and physical properties.
Propiedades
Número CAS |
91511-86-3 |
|---|---|
Fórmula molecular |
C33H33NO3 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
4-[4-[4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]anilino]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C33H33NO3/c1-31(2,35)22-19-25-7-13-28(14-8-25)34(29-15-9-26(10-16-29)20-23-32(3,4)36)30-17-11-27(12-18-30)21-24-33(5,6)37/h7-18,35-37H,1-6H3 |
Clave InChI |
GUPOKDYTQKRMQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#CC(C)(C)O)C3=CC=C(C=C3)C#CC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
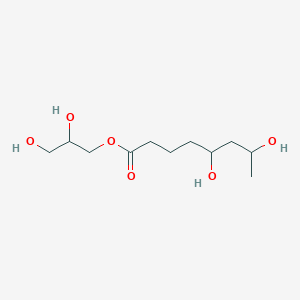

![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
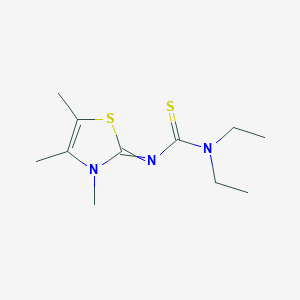
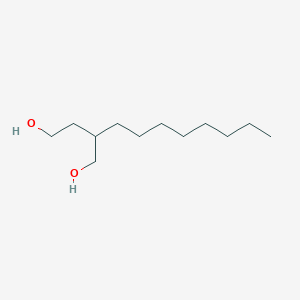

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
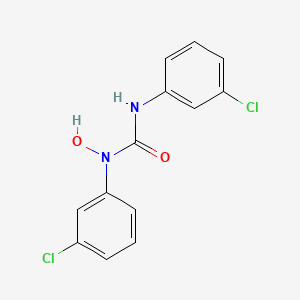
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
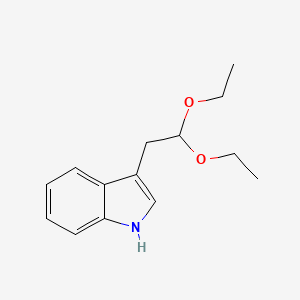
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
